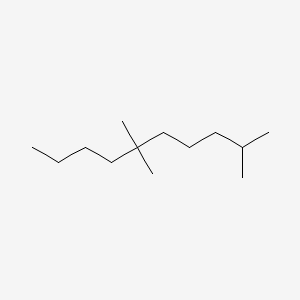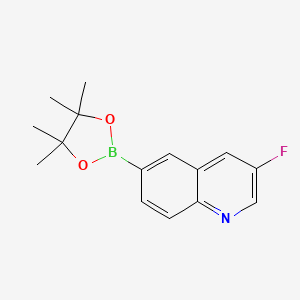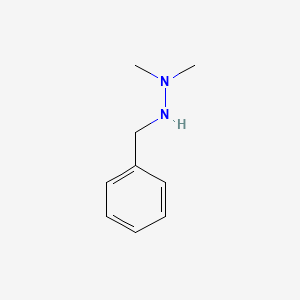
2-Benzyl-1,1-dimethylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-1,1-dimethylhydrazine: is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a benzyl group attached to the nitrogen atom of a dimethylhydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Benzylation of 1,1-Dimethylhydrazine:
Reactants: 1,1-Dimethylhydrazine and benzyl chloride.
Conditions: The reaction is typically carried out in an organic solvent such as ethanol or acetonitrile, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The mixture is heated under reflux for several hours, followed by purification through distillation or recrystallization to obtain 2-Benzyl-1,1-dimethylhydrazine.
-
Reductive Amination:
Reactants: Benzaldehyde, 1,1-dimethylhydrazine, and a reducing agent such as sodium borohydride.
Conditions: The reaction is conducted in an alcohol solvent like methanol or ethanol.
Procedure: Benzaldehyde is first reacted with 1,1-dimethylhydrazine to form an intermediate hydrazone, which is then reduced to this compound using sodium borohydride.
Industrial Production Methods:
Industrial production methods for this compound are similar to the laboratory-scale synthetic routes but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: The reaction is typically carried out in an aqueous or organic solvent under controlled temperature.
Products: Oxidation of 2-Benzyl-1,1-dimethylhydrazine can lead to the formation of corresponding hydrazones or azines.
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: The reaction is performed in an inert atmosphere to prevent oxidation.
Products: Reduction can yield various amines or hydrazines depending on the specific conditions and reagents used.
-
Substitution:
Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Conditions: The reaction is conducted in an organic solvent with the presence of a base.
Products: Substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.
Scientific Research Applications
Chemistry: 2-Benzyl-1,1-dimethylhydrazine is used as a building block in organic synthesis. It can be employed in the preparation of various heterocyclic compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the mechanisms of enzyme-catalyzed reactions and to study the interactions of hydrazine derivatives with biological macromolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its hydrazine moiety can be modified to create derivatives with enhanced biological activity, such as anticancer or antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. It serves as a precursor for the synthesis of various functional materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Benzyl-1,1-dimethylhydrazine involves its interaction with biological targets through its hydrazine moiety. The compound can undergo nucleophilic attack on electrophilic centers in biomolecules, leading to the formation of covalent adducts. This interaction can result in the inhibition of enzyme activity or the modification of nucleic acids, which can have therapeutic implications.
Molecular Targets and Pathways:
Enzymes: this compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.
Nucleic Acids: The compound can alkylate DNA or RNA, leading to the disruption of genetic processes and potentially inducing cell death.
Comparison with Similar Compounds
1,1-Dimethylhydrazine: A simpler hydrazine derivative used as a rocket fuel and in organic synthesis.
2-Benzylhydrazine: Lacks the dimethyl substitution, which affects its reactivity and applications.
1-Benzyl-1,2-dimethylhydrazine: A structural isomer with different chemical properties and reactivity.
Uniqueness: 2-Benzyl-1,1-dimethylhydrazine is unique due to the presence of both benzyl and dimethyl groups on the hydrazine moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
28082-45-3 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-benzyl-1,1-dimethylhydrazine |
InChI |
InChI=1S/C9H14N2/c1-11(2)10-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChI Key |
RRXBOAFUCKTFOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


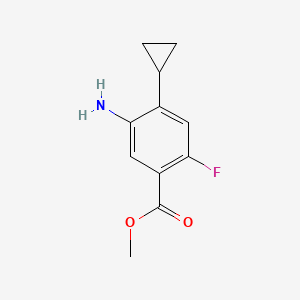

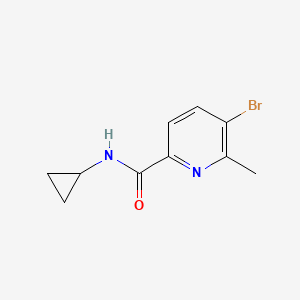
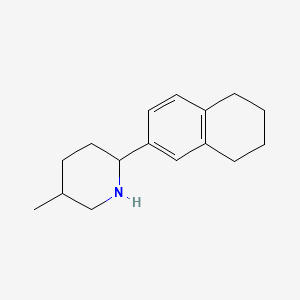

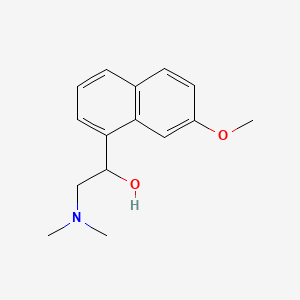



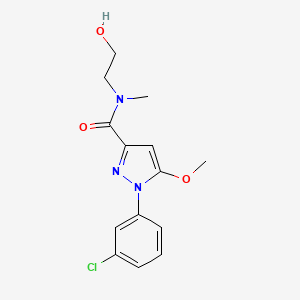
![4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide](/img/structure/B13942718.png)
